![molecular formula C13H21NO B15257324 (2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine](/img/structure/B15257324.png)
(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine is an organic compound with the molecular formula C13H21NO It is a derivative of amine and contains both methoxyethyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine typically involves the reaction of 4-methylphenylpropylamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethyl or methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)benzylamine
- (2-Methoxyethyl)phenethylamine
- (2-Methoxyethyl)propylamine
Uniqueness
(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine is unique due to its specific combination of methoxyethyl and methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-13(14-9-10-15-3)12-7-5-11(2)6-8-12/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI Key |
JBNHQQWTPNFRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid](/img/structure/B15257252.png)
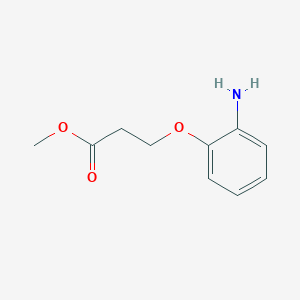
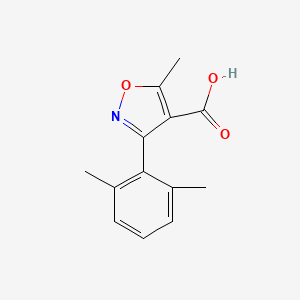
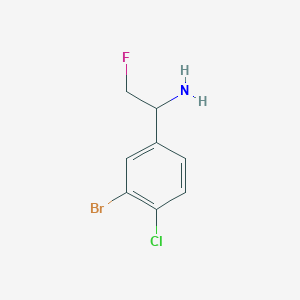
![4-[(5-Methylthiophen-3-yl)methylidene]piperidine](/img/structure/B15257270.png)
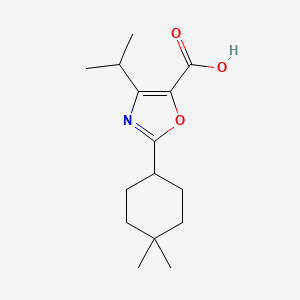
![Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B15257273.png)
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid](/img/structure/B15257278.png)
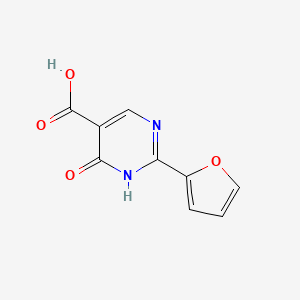
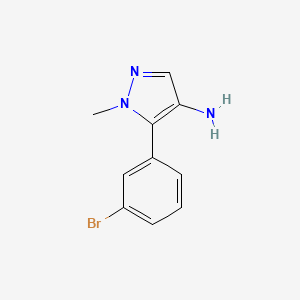


![2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B15257318.png)
![2-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B15257342.png)
